molecular formula C12H9ClN2O2 B068691 2-(4-Chlorophenoxy)nicotinamide CAS No. 175135-80-5

2-(4-Chlorophenoxy)nicotinamide

Cat. No. B068691
M. Wt: 248.66 g/mol
InChI Key: CBSIEDJQUZNDOY-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)nicotinamide is a compound related to nicotinamide, a derivative of niacin (vitamin B3), and incorporates a chlorophenoxy moiety. Nicotinamide derivatives are widely studied for their potential in various biological and chemical applications due to their structural versatility and biological relevance.

Synthesis Analysis

The synthesis of derivatives similar to 2-(4-Chlorophenoxy)nicotinamide often involves multiple steps, including Hofmann degradation, oxidative chlorination, and diazotization-alcoholysis starting from nicotinamide. Such processes have been optimized for related compounds to achieve substantial yields, indicating the feasibility of synthesizing complex nicotinamide derivatives efficiently (Zuo Hang-dong, 2010).

Molecular Structure Analysis

The molecular structure of nicotinamide derivatives, including those with chlorophenoxy groups, is characterized by hydrogen bonding and molecular interactions that influence their physical and chemical properties. For instance, co-crystals of nicotinamide with chloro-nitrobenzoic acid show that these molecules are associated via hydrogen bonds, forming stable molecular architectures (A. Lemmerer et al., 2010).

Chemical Reactions and Properties

Nicotinamide derivatives participate in various chemical reactions, leveraging the reactivity of the nicotinamide ring and the substituted groups. Their chemical properties are essential in synthesizing pharmaceuticals, agrochemicals, and other functional materials. Studies on similar compounds have shown that modifications like chlorination and methoxylation can significantly influence their reactivity and biological activity (Chen Yu et al., 2021).

Physical Properties Analysis

The physical properties of 2-(4-Chlorophenoxy)nicotinamide derivatives, such as melting points, solubility, and thermal stability, are crucial for their practical application. Co-crystallization with nicotinamide can enhance thermal stability, a desirable characteristic for pharmaceutical formulations (A. Lemmerer et al., 2010).

Scientific Research Applications

Synthesis and Characterization

Nicotinamide derivatives have been synthesized for various applications, including as intermediates for efficient herbicides and as inhibitors of biological processes. The synthesis techniques and structural characterizations, such as those for 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine and 2-nicotinamido-1,3,4-thiadiazole , are crucial for understanding their potential applications in fields like agriculture and medicine (Zuo Hang-dong, 2010) (Marianne E. Burnett et al., 2015).

Biological and Medicinal Applications

Nicotinamide and its derivatives play significant roles in biological systems as cofactors in redox reactions. They have been used to study enzyme-dependent synthesis of reduced cofactors, such as reduced beta-nicotinamide adenine dinucleotide 2' phosphate (NADPH) , highlighting their importance in biological research and potential therapeutic applications (J. A. McCracken et al., 2004).

Antioxidant Properties and Cellular Protection

Nicotinamide exhibits antioxidant properties, offering protection against oxidative damage in biological systems. Its role as a cytoprotectant in various disorders, including immune system dysfunction and diabetes, underscores its potential for therapeutic applications. The mechanisms through which nicotinamide modulates cellular pathways related to survival and death are of particular interest in research aimed at disease treatment and prevention (K. Maiese et al., 2009).

Application in Agriculture

The synthesis of new ionic forms of nicotinamide for use as environmentally friendly agrochemicals demonstrates the compound's versatility. These ionic pairs, combining nicotinamide with herbicidal anions, have shown improved herbicidal activity compared to traditional formulations, indicating nicotinamide's potential as a sustainable agricultural agent (W. Stachowiak et al., 2022).

Safety And Hazards

While specific safety data for “2-(4-Chlorophenoxy)nicotinamide” is not available, general precautions should be taken while handling it, such as avoiding ingestion and inhalation, and preventing contact with skin and eyes .

properties

IUPAC Name

2-(4-chlorophenoxy)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN2O2/c13-8-3-5-9(6-4-8)17-12-10(11(14)16)2-1-7-15-12/h1-7H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBSIEDJQUZNDOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC=C(C=C2)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00379263
Record name 2-(4-chlorophenoxy)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726850
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Chlorophenoxy)nicotinamide

CAS RN

175135-80-5
Record name 2-(4-Chlorophenoxy)-3-pyridinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175135-80-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-chlorophenoxy)nicotinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00379263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175135-80-5
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